molecular formula C7H8ClNO3S B8616356 Methyl 2-chloro-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Methyl 2-chloro-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Cat. No. B8616356
M. Wt: 221.66 g/mol
InChI Key: KKCQYBRDFAUVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399489B2

Procedure details

tert-Butyl nitrite (2.2 ml, 18.6 mmol) and cuprous chloride (1.5 g) were suspended in anhydrous CH3CN (100 ml). Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (2.5 g) prepared as described in (Kennedy, Alan R. et al. Acta Crystallographica, Section C: Crystal Structure Communications (1999, C55 (7) 2) was added in one portion. The mixture was stirred at room temperature for 2 h and the temperature was raised to 70° C. for 1 h. The mixture was cooled to room temperature and filtered. The filtrate was poured into 6 N HCl, extracted with EtOAc, dried with MgSO4 and concentrated to a black oil. Flash purification on silica gel with gradient elution (hexane to EtOAc) yielded product as a yellow liquid (0.82 g). NMR: 3.31 (s, 3H), 3.85 (s, 3H), 4.71 (s, 2H).
Quantity
2.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[S:10][C:11]([C:17]([O:19][CH3:20])=[O:18])=[C:12]([CH2:14][O:15][CH3:16])[N:13]=1.[Cl:21]C1C=C(C(OCC)=O)NC=1C>CC#N>[CH3:20][O:19][C:17]([C:11]1[S:10][C:9]([Cl:21])=[N:13][C:12]=1[CH2:14][O:15][CH3:16])=[O:18]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Two
Name
cuprous chloride
Quantity
1.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1SC(=C(N1)COC)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NC1C)C(=O)OCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 70° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was poured into 6 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a black oil
CUSTOM
Type
CUSTOM
Details
Flash purification on silica gel
WASH
Type
WASH
Details
with gradient elution (hexane to EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)Cl)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.